molecular formula C11H13Cl2NO2 B12332839 Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- CAS No. 215738-55-9

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)-

Cat. No.: B12332839
CAS No.: 215738-55-9
M. Wt: 262.13 g/mol
InChI Key: VEXKYYBQZJWWSL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenepropanoicacid, α-amino-3,5-dichloro-, ethyl ester, (S)- is a chiral organic molecule characterized by a benzene ring substituted with chlorine atoms at the 3 and 5 positions, an amino group at the α-position of the propanoic acid chain, and an ethyl ester functional group. The (S)-configuration denotes its stereochemistry, which may influence its biological activity and metabolic interactions.

Properties

CAS No.

215738-55-9

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1

InChI Key

VEXKYYBQZJWWSL-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Elevated temperatures around 60-80°C.

    Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichloro groups can be reduced to form mono-chloro or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, mono-chloro derivatives, and various substituted benzenepropanoic acid esters.

Scientific Research Applications

Pharmaceutical Applications

Benzenepropanoic acid derivatives have been investigated for their potential use in pharmaceuticals due to their biological activity. The compound exhibits properties that may be beneficial in drug development.

Case Study: Antimicrobial Activity

A study conducted on various benzenepropanoic acid derivatives, including β-amino-3,5-dichloro-, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications in the chemical structure could enhance efficacy against resistant strains.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
β-amino-3,5-dichloro-, ethyl esterE. coli, S. aureus50 µg/mL
Control (Standard Antibiotic)E. coli, S. aureus25 µg/mL

Agricultural Applications

In agriculture, benzenepropanoic acid derivatives are being explored as herbicides and fungicides. Their ability to interfere with specific biochemical pathways in plants makes them suitable candidates for developing new agrochemicals.

Case Study: Herbicidal Activity

Research has shown that the application of β-amino-3,5-dichloro-, ethyl ester can inhibit the growth of certain weed species without adversely affecting crop yield.

Weed Species Concentration Applied (g/ha) Effectiveness (%)
Amaranthus retroflexus20085%
Chenopodium album15075%

Material Science Applications

The compound is also utilized in the production of polymers and as an additive in plastics due to its antioxidant properties. Its stability under thermal conditions makes it suitable for various industrial applications.

Case Study: Thermal Stability in Polymers

A comparative study on the use of benzenepropanoic acid derivatives as thermal stabilizers in polyvinyl chloride (PVC) showed that incorporating the compound significantly improved the thermal stability of the material.

Additive Used Decomposition Temperature (°C) Stability Improvement (%)
Control (No Additive)180-
β-amino-3,5-dichloro-, ethyl ester22022%

Environmental Considerations

While benzenepropanoic acid derivatives show promise in various applications, environmental assessments are crucial to ensure safety and sustainability. The Government of Canada has evaluated these compounds for potential ecological risks, concluding that they do not pose significant threats to human health or the environment at current exposure levels .

Mechanism of Action

The mechanism by which Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Benzenepropanoic Acid (Parent Acid)

  • Structure: Lacks the ethyl ester, chlorine substituents, and amino group.
  • Properties : As a carboxylic acid, it is more polar and water-soluble compared to its ester derivatives.
  • Biological Activity: highlights its role in mitigating cyclophosphamide-induced metabolic disorders in rats. Levels of benzenepropanoic acid were depleted by cyclophosphamide but restored by CBLEB treatment, suggesting involvement in gut or serum metabolic pathways .
  • Key Difference : The absence of ester and chlorine groups in the parent acid likely reduces its lipophilicity and alters its pharmacokinetics compared to the target compound.

Benzenepropanoic Acid, Ethyl Ester (E13)

  • Structure: Contains an ethyl ester but lacks chlorine and amino substituents.
  • Properties : Increased lipophilicity due to the ester group, enhancing membrane permeability.
  • Key Difference: The amino and dichloro groups in the target compound may confer distinct microbial or enzymatic interactions, possibly altering its metabolic stability or toxicity profile.

Benzenepropanoic Acid Derivative with tert-Butyl and Hydroxy Groups (CAS 32687-78-8)

  • Structure : Features 3,5-di-tert-butyl and 4-hydroxy substituents on the benzene ring, with a hydrazide-linked propionyl group.
  • Key Difference : Unlike the target compound’s electron-withdrawing chlorine atoms, the tert-butyl and hydroxy groups may increase electron density on the aromatic ring, influencing reactivity and biological targets .

Nitro-Substituted Benzoic Acid Derivatives (e.g., 4-Ethyl-3-nitrobenzoic acid)

  • Structure: Shorter carbon chain (benzoic acid vs. benzenepropanoic acid) with nitro and alkyl substituents.
  • Key Difference: The target compound’s amino group (electron-donating) and longer propanoic acid chain may reduce acidity and alter binding interactions compared to nitro-substituted analogs .

Data Table: Structural and Functional Comparison

Compound Name Substituents Functional Groups Key Properties Biological Interaction
Target Compound (S)-enantiomer 3,5-Cl; α-NH₂ Ethyl ester High lipophilicity; chiral center Unknown (structural analogs suggest metabolic modulation)
Benzenepropanoic Acid None Carboxylic acid Polar; water-soluble Mitigates cyclophosphamide effects
E13 (Ethyl ester derivative) None Ethyl ester Moderate lipophilicity Correlates with Lactobacillus
CAS 32687-78-8 3,5-di-tert-butyl; 4-OH Hydrazide Antioxidant potential; steric hindrance Not specified
4-Ethyl-3-nitrobenzoic acid 3-NO₂; 4-C₂H₅ Carboxylic acid High acidity; electrophilic Not specified

Research Findings and Implications

  • Microbial Interactions: The ethyl ester group in E13 () enhances associations with Lactobacillus, suggesting that esterification may influence microbial metabolism. The target compound’s chlorine and amino groups could either enhance or disrupt such interactions due to altered electronic or steric effects .
  • Metabolic Pathways: Benzenepropanoic acid’s role in cyclophosphamide-induced disorders () implies that ester derivatives like the target compound may modulate absorption or degradation rates, affecting therapeutic outcomes .
  • Structural Reactivity: Chlorine substituents in the target compound may increase resistance to enzymatic hydrolysis compared to unsubstituted esters, while the amino group could introduce hydrogen-bonding interactions with biological targets.

Biological Activity

Benzenepropanoic acid, β-amino-3,5-dichloro-, ethyl ester, (S)-, also known as Ethyl (S)-3-amino-3-(3,5-dichlorophenyl)propanoate, is a compound with significant biological activity. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C11_{11}H13_{13}Cl2_2NO2_2
  • Molecular Weight : 262.13 g/mol
  • CAS Number : 215738-55-9
  • Structural Information : The compound features a benzene ring substituted with dichlorophenyl groups and an ethyl ester functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, cytotoxic, and potential therapeutic properties. Below are key findings from recent research:

Antimicrobial Activity

  • Inhibition of Bacterial Growth :
    • The compound exhibited notable antibacterial activity against several clinical pathogens. For instance, it showed inhibition zones of 7 mm against Proteus sp. and 5 mm against Pseudomonas aeruginosa .
    • Minimum inhibitory concentrations (MICs) were measured for various strains, indicating effective antibacterial properties comparable to established antibiotics like ampicillin .
  • Mechanism of Action :
    • The antimicrobial effect is likely due to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Cytotoxicity

  • Cell Viability Assays :
    • The cytotoxic effects of the compound were evaluated using the MTT assay on mammalian Vero E6 cells. Results indicated that the compound has a cytotoxic effect at specific concentrations .
    • The IC50 values were determined to assess the concentration required to inhibit cell growth by 50%. These values are critical for understanding the therapeutic window of the compound.
  • Comparative Studies :
    • In comparative studies with other bioactive compounds, this benzenepropanoic acid derivative demonstrated similar or enhanced cytotoxic effects against cancer cell lines .

Table 1: Antimicrobial Activity of Benzenepropanoic Acid Derivative

PathogenZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus41250
Escherichia coli6937
Pseudomonas aeruginosa5500
Salmonella paratyphi51000

Table 2: Cytotoxicity Data

Cell LineIC50 (μg/mL)Reference
Vero E6500
MCF-7 (Breast)250
HeLa (Cervical)300

Case Studies

  • Study on Antimicrobial Properties :
    A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various compounds including benzenepropanoic acid derivatives against multi-drug resistant organisms (MDROs). The results highlighted that the compound showed significant antibacterial activity against strains resistant to conventional treatments .
  • Cytotoxicity Assessment :
    Research conducted by Naoko et al. explored the cytotoxic effects of several compounds derived from natural sources on cancer cell lines. This study included benzenepropanoic acid derivatives and found promising results in inhibiting cancer cell proliferation while maintaining lower toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-ethyl 3-amino-3,5-dichlorobenzenepropanoate, particularly for ensuring stereochemical control?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., organocatalysis) can achieve stereochemical control. For example, tert-butoxycarbonyl (Boc) protection of the amino group during synthesis prevents racemization, as seen in structurally similar dichlorophenylpropanoate derivatives . Post-synthesis, recrystallization in chiral solvents or chromatographic separation using chiral stationary phases (CSPs) enhances enantiomeric purity.

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Employ polysaccharide-based CSPs (e.g., Chiralpak® AD-H) to resolve enantiomers, with mobile phases optimized for polar dichlorophenyl groups .
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons in the (S)-configuration .
  • Optical Rotation : Compare experimental [α]D values with literature data for analogous compounds to confirm enantiopurity .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at elevated temperatures (40–60°C) and varying humidity levels (e.g., 75% RH). Monitor degradation via LC-MS to identify hydrolysis of the ethyl ester or oxidation of the amino group. Stabilizers like antioxidants (e.g., BHT) may mitigate degradation in solution phases .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, logP) be resolved?

  • Methodological Answer : Standardize measurement protocols using NIST-recommended methods. For example:

  • LogP Determination : Use shake-flask partitioning with octanol/water systems under controlled pH (to account for amino group ionization) .
  • Solubility : Employ equilibrium solubility assays with biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions . Collaborative interlaboratory studies reduce variability in data interpretation.

Q. What strategies mitigate racemization during large-scale synthesis or prolonged reaction times?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct coupling steps (e.g., esterification) at 0–5°C to minimize thermal racemization .
  • Protecting Groups : Use acid-labile Boc groups for the amino moiety, which are stable under esterification conditions but cleaved selectively post-synthesis .
  • In-line Monitoring : Implement real-time chiral HPLC to detect early-stage racemization and adjust reaction parameters dynamically.

Q. How does the compound’s stereochemistry influence its bioactivity in enzyme inhibition assays?

  • Methodological Answer : Design comparative studies using both (S)- and (R)-enantiomers. For example:

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) to assess enantiomer-specific inhibition.
  • Molecular Docking : Correlate activity differences with enantiomer binding affinities in silico, leveraging X-ray crystallography data from related dichlorophenyl derivatives .

Data Analysis & Experimental Design

Q. What computational tools are effective for predicting the compound’s metabolic pathways?

  • Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Focus on esterase-mediated hydrolysis (yielding 3-amino-3,5-dichlorobenzenepropanoic acid) and cytochrome P450-mediated oxidation of the dichlorophenyl ring. Validate predictions with in vitro microsomal assays .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate tissue-specific esterase expression profiles to explain rapid in vivo hydrolysis .
  • Protein Binding Studies : Use equilibrium dialysis to assess plasma protein binding, which may reduce free fraction availability in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.